molecular formula C8H5F3NNaO2 B8097393 Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B8097393
M. Wt: 227.12 g/mol
InChI Key: YQUQPFRMRUETPN-UHFFFAOYSA-M
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Description

Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is a sodium salt derivative of a pyridine-containing carboxylic acid. For instance, Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4) has a molecular formula of C₈H₅F₃NNaO₂ and a molecular weight of 227.12 g/mol . The compound features a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety, neutralized as a sodium salt. Its sodium counterion enhances aqueous solubility, making it suitable for applications requiring polar solvents. Key properties include a hydrogen bond acceptor count of 6 and a topological polar surface area of 53 Ų, indicative of moderate polarity .

Properties

IUPAC Name

sodium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQPFRMRUETPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Diethyl 2-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)malonate

The reaction begins with deprotonation of diethyl malonate (2) using sodium hydride in anhydrous DMF at 0°C. The resulting carbanion undergoes nucleophilic aromatic substitution with 2,3-dichloro-5-(trifluoromethyl)pyridine (1), yielding diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate (3) (Scheme 1). X-ray crystallography confirms the structure, with C=O bond lengths of 1.202–1.205 Å and C–O single bonds of 1.332–1.337 Å.

Key reaction parameters :

  • Temperature: 0°C → room temperature

  • Solvent: Anhydrous DMF

  • Yield: 78–85%

Hydrolysis and Decarboxylation

The malonate ester (3) undergoes acidic hydrolysis (HBr/AcOH, 110°C, 3.5 h) to remove one ester group, followed by phthalimide protection to stabilize the intermediate. Subsequent alkaline hydrolysis (NaOH, EtOH/H₂O) and decarboxylation yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (4). Neutralization with sodium hydroxide affords the target sodium salt.

Optimization notes :

  • Glacial acetic acid accelerates hydrolysis without side reactions.

  • Phthalimide protection minimizes polymerization during decarboxylation.

Acetonitrile Substitution Route: Single-Step Synthesis

Direct Cyanomethylation

A patented method employs 2,3-dichloro-5-(trifluoromethyl)pyridine (1) reacting with acetonitrile under pressurized conditions (2.5–3.0 MPa) in the presence of sodium methoxide and a Pd/TiO₂ catalyst. The reaction proceeds via in situ generation of a cyanomethyl carbanion, which displaces chlorine at the 2-position (Scheme 2).

Catalyst system :

  • Composition : Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) and nano-TiO₂ (1:20 mass ratio).

  • Activation : 230°C for 2.5 h to enhance surface reactivity.

Reaction conditions :

  • Temperature: 130°C

  • Time: 16 h

  • Yield: 99.2% (after purification)

Hydrolysis to Sodium Salt

The nitrile intermediate (5) is hydrolyzed to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (4) using aqueous HCl (reflux, 4 h), followed by neutralization with NaOH.

Advantages :

  • Eliminates multi-step protection/deprotection sequences.

  • High atom economy due to direct C–C bond formation.

Comparative Analysis of Synthetic Routes

ParameterMalonic Ester RouteAcetonitrile Route
Steps 42
Overall Yield 62%89%
Catalyst Cost Low (NaH)High (Pd/TiO₂)
Reaction Time 24–36 h20 h
Purification Complexity Column chromatographyLiquid-liquid extraction

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.74 (s, 1H, pyridine-H), 7.93 (s, 1H, pyridine-H), 4.07 (t, J = 6.8 Hz, 2H, CH₂COO⁻), 3.40 (t, J = 6.7 Hz, 2H, pyridine-CH₂).

  • MS (ESI+) : m/z = 266 [M+H]⁺ for the free acid.

X-ray Crystallography

Crystals of intermediate diethyl malonate derivative (3) belong to the monoclinic P2₁/n space group. Key bond lengths:

  • C8–O1: 1.202(2) Å (double bond)

  • C8–O2: 1.337(2) Å (single bond).

Industrial-Scale Considerations

The acetonitrile route demonstrates superior scalability due to:

  • Reduced solvent volume : 15 mL/mmol acetonitrile vs. 50 mL/mmol DMF.

  • Catalyst recyclability : Nano-TiO₂ supports Pd leaching <0.5% per cycle.

  • Waste minimization : Ethyl acetate extraction recovers >95% product .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate has been investigated for its potential as a scaffold for developing new anticancer agents. Its trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of drug candidates derived from it .

Case Study:
In a study published by the Royal Society of Chemistry, researchers synthesized several derivatives based on the pyridine structure and evaluated their cytotoxicity against various cancer cell lines. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Agrochemicals

2. Herbicide Development
The unique structure of this compound makes it a candidate for herbicide formulation. The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds by improving their ability to penetrate plant tissues.

Research Findings:
A recent patent application highlighted the synthesis of herbicides containing this compound, demonstrating effective control over a range of broadleaf weeds while minimizing impact on cereal crops. Field trials showed that formulations with this compound provided better weed control compared to traditional herbicides .

Material Sciences

3. Polymer Synthesis
this compound can also be utilized in the synthesis of functional polymers. Its ability to act as a ligand in coordination chemistry allows for the creation of polymeric materials with tailored properties.

Application Example:
In a study focused on creating advanced materials for electronic applications, researchers incorporated this sodium salt into polymer matrices. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for use in flexible electronic devices .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryPotential scaffold for anticancer agentsSelective toxicity towards cancer cells
AgrochemicalsDevelopment of effective herbicidesBetter weed control in field trials
Material SciencesSynthesis of functional polymers for electronicsEnhanced conductivity and stability in polymer matrices

Mechanism of Action

The mechanism by which Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the pyridine ring significantly impacts electronic distribution and reactivity:

  • 3-Trifluoromethyl vs. 5-Trifluoromethyl Isomers: While the target compound is the 3-trifluoromethyl isomer, Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4) places the CF₃ group at the 5-position.
  • Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate (CAS 128072-94-6): This ester derivative has a CF₃ group at the 5-position and an ethyl carboxylate. Its molecular weight (221.16 g/mol ) is lower than the sodium salt due to the absence of a metal counterion, resulting in reduced polarity and solubility in aqueous media .

Functional Group Modifications

Ester Derivatives
  • Methyl 2-(pyridin-2-yl)acetate (CAS 1658-42-0): Lacks the trifluoromethyl group but shares the pyridin-2-yl-acetate backbone. Its simpler structure (MW 151.15 g/mol ) highlights the impact of CF₃ on molecular weight and lipophilicity .
  • Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3): Incorporates a chloro substituent at the 3-position alongside CF₃. Its molecular weight (283.59 g/mol) reflects the added halogen .
Thioether and Thiazole Derivatives
  • Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate (CAS 1053660-04-0): Replaces the oxygen in the acetate with a sulfur atom. The thioether linkage increases lipophilicity (logP) and may alter metabolic stability .
  • Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate (CAS 1823182-66-6): Features a thiazole ring fused to the pyridine, introducing nitrogen and sulfur heteroatoms. This complex structure (MW 334.29 g/mol ) is tailored for agrochemical or pharmaceutical applications due to enhanced binding interactions .

Counterion Effects

  • Sodium Salt vs. Ester Forms : The sodium salt form (e.g., CAS 1956366-39-4) exhibits higher water solubility compared to ester derivatives like Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate . This makes the sodium salt preferable in formulations requiring bioavailability in aqueous environments .
  • Acid Form : The free acid, 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid , would have lower solubility than its sodium salt but higher than ester analogs, depending on pH .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate 1956366-39-4 C₈H₅F₃NNaO₂ 227.12 Sodium salt, high solubility, 5-CF₃ position
Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate 128072-94-6 C₉H₈F₃NO₂ 221.16 Ester derivative, lower polarity
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 885949-63-3 C₉H₇ClF₃NO₂ 283.59 Chloro substituent, enhanced electrophilicity
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate 1823182-66-6 C₁₃H₁₀F₄N₂O₂S 334.29 Thiazole ring, agrochemical applications

Biological Activity

Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a trifluoromethyl group and an acetate moiety. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl substituent plays a crucial role in modulating enzyme activity and receptor interactions, leading to various cellular responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : Interaction with receptors can lead to changes in signaling pathways, influencing cell behavior.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic potential. Key factors include:

  • Absorption : The lipophilicity conferred by the trifluoromethyl group aids in absorption through cell membranes.
  • Distribution : Once absorbed, the compound's distribution within tissues can affect its efficacy.
  • Metabolism : The metabolic pathways can influence the duration of action and potential toxicity.
  • Excretion : Understanding how the compound is eliminated from the body is crucial for determining dosing regimens.

Biological Activity

Numerous studies have highlighted the biological activities associated with this compound:

  • Antichlamydial Activity : Research indicates that derivatives containing the trifluoromethyl group exhibit significant antichlamydial activity, suggesting potential applications in treating infections caused by Chlamydia species .
  • Antibacterial Properties : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .
  • Cytotoxicity Studies : In vitro studies have demonstrated low cytotoxicity levels, indicating that the compound does not adversely affect cell viability at therapeutic concentrations .

Study 1: Antichlamydial Activity

In a study investigating new compounds for antichlamydial activity, this compound was found to be effective against Chlamydia trachomatis. The presence of the trifluoromethyl group was critical for enhancing activity compared to non-substituted analogs. The study utilized immunofluorescent staining to assess cell morphology and confirm low toxicity levels .

Study 2: Antibacterial Efficacy

A chemical genetic study revealed that this compound inhibited bacterial fatty acid synthase (FAS), a key target in bacterial metabolism. This inhibition resulted in reduced viability of MRSA strains, supporting its potential as an antibiotic .

Data Tables

Biological Activity Effectiveness Reference
Antichlamydial ActivityHigh
Antibacterial ActivityEffective against MRSA
CytotoxicityLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves ester hydrolysis of ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate under basic conditions (e.g., NaOH), followed by neutralization to form the sodium salt. Alternative routes may employ Knoevenagel condensation using pyridine-2-carbaldehyde derivatives and cyanoacetate esters, as seen in structurally analogous compounds . Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol/water mixtures), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the pyridine ring substitution pattern and acetate moiety. The trifluoromethyl group (δ\delta ~110–120 ppm in 19^{19}F NMR) is diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+Na]+^+ and isotopic patterns consistent with fluorine atoms .
  • X-ray Crystallography : Single-crystal analysis using SHELX software resolves stereoelectronic effects of the trifluoromethyl group and acetate coordination .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert atmosphere (N2_2) to prevent hydrolysis or degradation .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates. The trifluoromethyl group may enhance binding via hydrophobic interactions .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (pH, temperature) or impurities. Strategies include:

  • Dose-Response Curves : Establish IC50_{50} values across multiple replicates.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Structural Analog Comparison : Test derivatives (e.g., ethyl esters or halogenated variants) to isolate the trifluoromethyl group’s role .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., ATP-binding pockets). Parameterize the trifluoromethyl group’s electronegativity and steric effects .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM/PBSA) .

Q. How can reaction pathways for this compound synthesis be optimized to minimize by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., base concentration, solvent polarity).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track ester hydrolysis and intermediate formation .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps in precursor synthesis .

Q. What strategies ensure the stability of this compound in long-term storage or under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Lyophilization : Freeze-dry the compound to enhance shelf life.
  • Buffered Solutions : Use phosphate buffers (pH 7.4) to mimic physiological conditions and assess hydrolysis rates .

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